Phenol, 2-methoxy-3-(2-propenyl)-
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Overview
Description
3-Allylguaiacol, also known as 3-Allyl-2-methoxyphenol, is a phenolic compound with the molecular formula C10H12O2. It is a derivative of guaiacol and is characterized by the presence of an allyl group attached to the aromatic ring. This compound is known for its aromatic properties and is found in various essential oils, including clove oil.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Allylguaiacol can be achieved through several methods. One common approach involves the partial demethylation of 1-allyl-2,3-dimethoxybenzene. This process includes the following steps:
Claisen Rearrangement: Allyl 2-benzoyloxyphenyl ether undergoes Claisen rearrangement to form an intermediate.
Methylation and Hydrolysis: The intermediate is then methylated and subsequently hydrolyzed to yield 3-Allylguaiacol.
Industrial Production Methods: Industrial production of 3-Allylguaiacol typically involves the extraction from essential oils, such as clove oil, where it is present in significant concentrations. The extraction process includes steam distillation followed by purification steps to isolate the compound.
Chemical Reactions Analysis
Types of Reactions: 3-Allylguaiacol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-Allylguaiacol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It exhibits antimicrobial properties and is studied for its potential use in treating infections.
Medicine: It is investigated for its anesthetic properties and potential use in dental applications.
Industry: It is used in the flavor and fragrance industry due to its aromatic properties.
Mechanism of Action
3-Allylguaiacol is similar to other phenolic compounds such as eugenol and guaiacol:
Eugenol: Both compounds have similar structures, but eugenol has an additional methoxy group at the para position.
Guaiacol: Guaiacol lacks the allyl group present in 3-Allylguaiacol, making it less reactive in certain chemical reactions
Comparison with Similar Compounds
- Eugenol
- Guaiacol
- Chavibetol
3-Allylguaiacol stands out due to its unique combination of an allyl group and a methoxy group, which imparts distinct chemical and biological properties.
Biological Activity
Phenol, 2-methoxy-3-(2-propenyl)-, also known as 3-allylguaiacol, is a compound derived from various natural sources, particularly in essential oils. Its biological activities have garnered attention in recent years due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, antioxidant, and antidiabetic properties, supported by relevant data and case studies.
- Chemical Formula : C₁₀H₁₂O₂
- Molecular Weight : 164.20 g/mol
- CAS Registry Number : 1941-12-4
1. Antimicrobial Activity
Phenol, 2-methoxy-3-(2-propenyl)- has demonstrated significant antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains. For instance:
- In a study evaluating the antimicrobial efficacy of essential oils, phenol derivatives including 2-methoxy-3-(2-propenyl)- were found to exhibit varying degrees of inhibition against E. coli and Staphylococcus aureus .
Microorganism | Inhibition Concentration (MIC) |
---|---|
E. coli | 0.05% |
Staphylococcus aureus | 0.25% |
While some studies have shown that phenol, 2-methoxy-3-(2-propenyl)- does not exhibit significant anti-biofilm activity at lower concentrations (0.05%), its derivatives like eugenol showed promising results at much lower concentrations .
2. Antioxidant Activity
The antioxidant capacity of phenol compounds is crucial for their therapeutic potential. The methanolic extract containing phenol, 2-methoxy-3-(2-propenyl)- has shown strong antioxidant activity through various assays:
- The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay indicated that the extract could scavenge free radicals effectively, suggesting its role in preventing oxidative stress-related diseases .
Assay Type | IC₅₀ Value (µg/mL) |
---|---|
DPPH Scavenging | 72.60 |
3. Antidiabetic Activity
Phenol, 2-methoxy-3-(2-propenyl)- has been studied for its potential antidiabetic effects through mechanisms such as the inhibition of carbohydrate-hydrolyzing enzymes:
- A study reported that the compound exhibited inhibitory action against pancreatic alpha-amylase and alpha-glucosidase, which are critical in carbohydrate digestion . The IC₅₀ values for these enzymes were determined to be approximately 69.86 µg/mL.
Enzyme | IC₅₀ Value (µg/mL) |
---|---|
Pancreatic Alpha-Amylase | 69.86 |
Alpha-Glucosidase | 72.60 |
Study on Betel Fruit Extract
A notable study investigated the bioactive compounds from betel fruit (Piper betle), where phenol, 2-methoxy-3-(2-propenyl)- was identified among other compounds with potential antimalarial activity against Plasmodium falciparum. Molecular docking studies indicated stable interactions with key proteases involved in the parasite's lifecycle .
Wound Healing Applications
Another research highlighted the use of phenolic compounds in wound healing applications. The incorporation of phenol derivatives into hydrogel formulations showed enhanced healing properties in diabetic rat models . The study demonstrated that these compounds could promote tissue regeneration and reduce inflammation.
Properties
CAS No. |
1941-12-4 |
---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-methoxy-3-prop-2-enylphenol |
InChI |
InChI=1S/C10H12O2/c1-3-5-8-6-4-7-9(11)10(8)12-2/h3-4,6-7,11H,1,5H2,2H3 |
InChI Key |
HKHVWTUGAJEQNP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1O)CC=C |
Origin of Product |
United States |
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